4-chloro-N'-{[3-(trifluoromethyl)phenyl]acetyl}benzohydrazide
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Overview
Description
4-chloro-N’-{[3-(trifluoromethyl)phenyl]acetyl}benzohydrazide is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a benzohydrazide core substituted with a 4-chloro group and a 3-(trifluoromethyl)phenylacetyl group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-{[3-(trifluoromethyl)phenyl]acetyl}benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzohydrazide and 3-(trifluoromethyl)phenylacetic acid.
Acylation Reaction: The 3-(trifluoromethyl)phenylacetic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The acyl chloride derivative is then reacted with 4-chlorobenzohydrazide in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-{[3-(trifluoromethyl)phenyl]acetyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-chloro-N’-{[3-(trifluoromethyl)phenyl]acetyl}benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N’-{[3-(trifluoromethyl)phenyl]acetyl}benzohydrazide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-(trifluoromethyl)benzhydrazide
Uniqueness
4-chloro-N’-{[3-(trifluoromethyl)phenyl]acetyl}benzohydrazide is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H12ClF3N2O2 |
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Molecular Weight |
356.72 g/mol |
IUPAC Name |
4-chloro-N'-[2-[3-(trifluoromethyl)phenyl]acetyl]benzohydrazide |
InChI |
InChI=1S/C16H12ClF3N2O2/c17-13-6-4-11(5-7-13)15(24)22-21-14(23)9-10-2-1-3-12(8-10)16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24) |
InChI Key |
BZUQNYUYLRQSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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